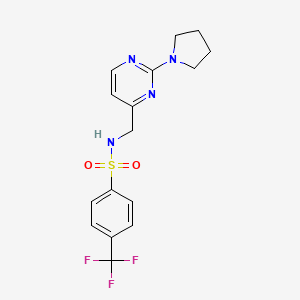
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17F3N4O2S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and comprehensive structural analysis of compounds closely related to N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide. For example, Mansour and Ghani (2013) conducted a theoretical and experimental study on a sulfamethazine Schiff-base, focusing on its molecular structure and spectroscopic properties through various techniques, including FTIR, NMR, and UV–Vis spectroscopy, alongside DFT and HF methods for theoretical insights (Mansour & Ghani, 2013). Such studies provide a foundational understanding of the molecular behavior and electronic properties essential for drug design and material science applications.
Catalytic and Synthetic Applications
The compound's derivatives have been explored for their catalytic roles in synthetic chemistry. For instance, Ruff et al. (2016) investigated the use of sulfonamide derivatives in the transfer hydrogenation of ketones, revealing their efficiency under base-free conditions and highlighting their potential as versatile catalysts in organic synthesis (Ruff et al., 2016). Such research points to the broader applicability of these compounds in facilitating various chemical transformations.
Biological Activity and Pharmacological Potential
Several studies have assessed the biological activities of compounds structurally similar to this compound. Ghorab et al. (2014) synthesized a series of sulfonamides, evaluating their anticancer activity against the MCF7 breast cancer cell line, showcasing promising activity and highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Ghorab et al., 2014). These findings underscore the importance of such compounds in the development of new anticancer agents.
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of related sulfonamide compounds have been a focus of recent research. For example, studies have demonstrated the synthesis and antimicrobial evaluation of novel pyrimidine derivatives, indicating significant activity against various microbial strains, thus underscoring the potential of these compounds in addressing antibiotic resistance and the development of new antimicrobial agents (Desai et al., 2016).
Properties
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c17-16(18,19)12-3-5-14(6-4-12)26(24,25)21-11-13-7-8-20-15(22-13)23-9-1-2-10-23/h3-8,21H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXFDFOSFQILIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2546500.png)
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)
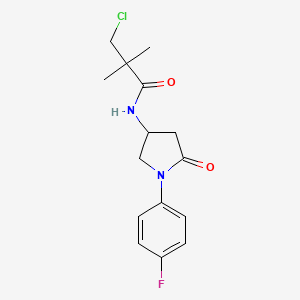
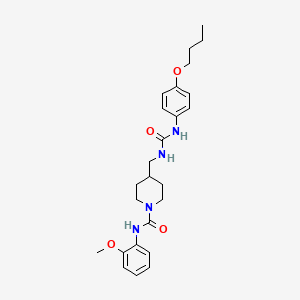
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)
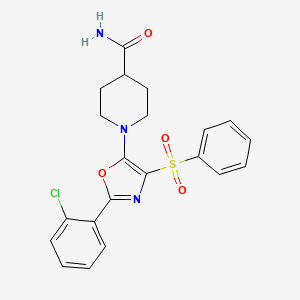
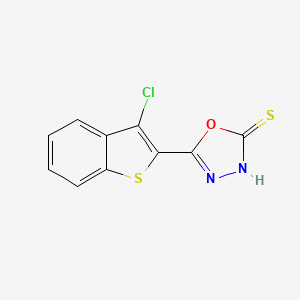
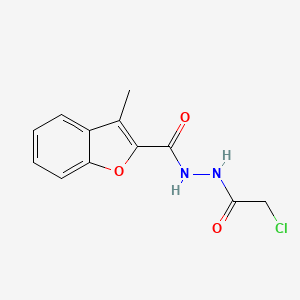
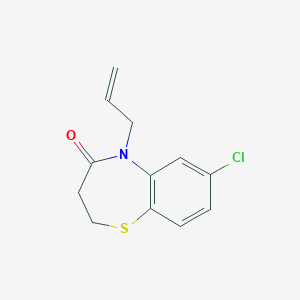
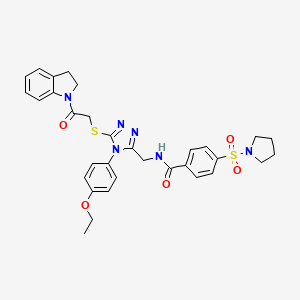
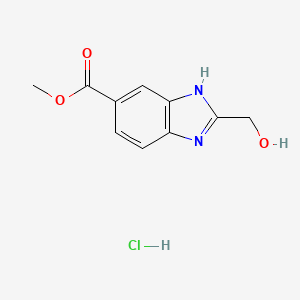
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2546520.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)
